molecular formula C10H9FO B13598827 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one

Cat. No.: B13598827
M. Wt: 164.18 g/mol
InChI Key: XVECKMZKWKBVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-3-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or thiols (for substitution).

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one depends on its application. In antimicrobial studies, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The presence of the fluorine atom can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively .

In chemical reactions, the α,β-unsaturated carbonyl system acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.

Comparison with Similar Compounds

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one can be compared with other chalcones such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H9FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3

InChI Key

XVECKMZKWKBVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.